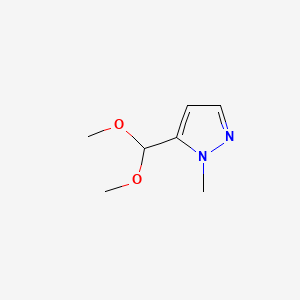![molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5](/img/structure/B581765.png)
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Descripción general
Descripción
“7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1313712-44-5 . It has a molecular weight of 258.14 and its IUPAC name is 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-ylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación
Antitumor and Anticancer Properties
A significant aspect of research on 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine revolves around its antitumor and anticancer properties. Studies have shown that pyrimidinone derivatives exhibit strong antitumor activities, which do not correlate with tumor immunogenicity but depend on the immune status of the tumor host. These compounds, including this compound, were effective in reducing the number of tumor nodules in the lungs when administered before or after intravenous inoculation of tumor cells. Their efficacy in the therapy of spontaneous lung metastases, particularly when administered prior to the surgical removal of the primary tumor, highlights their potential in cancer treatment. The antitumor activities of these compounds are attributed to their ability to induce interferon production in several animal species and exhibit potent antivirus activities (Milas et al., 1982).
Chemopreventive Properties
The chemopreventive effectiveness of this compound has also been studied extensively. It has been found to exhibit various biological activities, including interferon induction, immunomodulation, and antiviral and antineoplastic properties. Studies involving the administration of this compound to rats have shown a consistent reduction in the size of total tumor mass per rat, with a significant correlation to the titers of interferon. This suggests the potential of this compound in cancer chemoprevention (Chang et al., 1986).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit jak1 , suggesting that this compound may also target JAK1 or related kinases.
Mode of Action
If it does indeed target JAK1, it likely binds to the kinase domain of JAK1, inhibiting its activity and thus disrupting downstream signaling pathways .
Biochemical Pathways
If it targets jak1, it would affect the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Result of Action
If it inhibits JAK1, it could potentially disrupt cell signaling, affecting cell growth and immune response .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction is significant as cytochrome bd oxidase is a key enzyme in the bacterial respiratory chain, and its inhibition can disrupt the energy metabolism of the bacteria, making it a potential target for anti-tuberculosis drugs.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in mycobacterial cells, this compound has been shown to inhibit the oxidative phosphorylation pathway, leading to a decrease in ATP production . This disruption in energy production can significantly affect the survival and proliferation of the bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity . This inhibition prevents the enzyme from participating in the electron transport chain, thereby reducing ATP synthesis. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cytochrome bd oxidase, leading to prolonged disruption of bacterial energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytochrome bd oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues and organs. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of the target enzyme .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . These metabolic processes influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the mitochondria is essential for its inhibitory effects on cytochrome bd oxidase. The compound’s activity may be modulated by its concentration and distribution within these subcellular compartments.
Propiedades
IUPAC Name |
7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPDZMBXDAMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724928 | |
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-44-5 | |
| Record name | Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


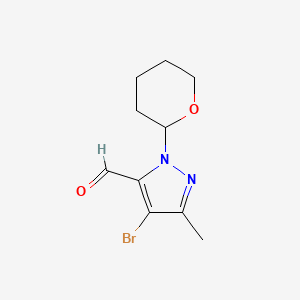

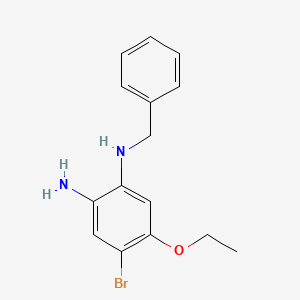
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
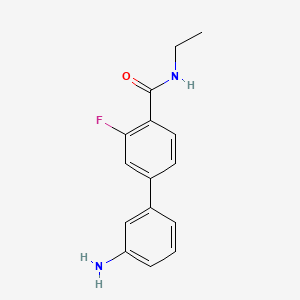
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
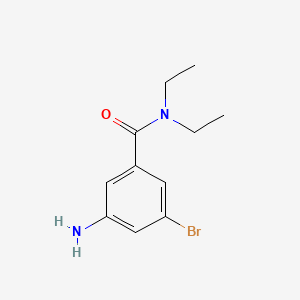
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
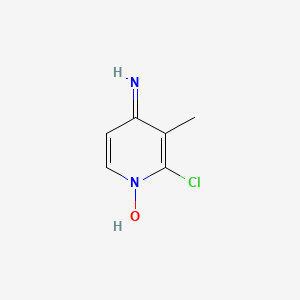
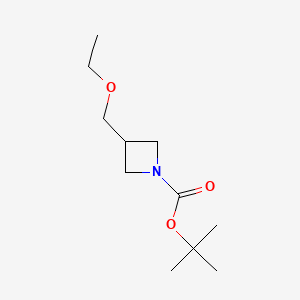
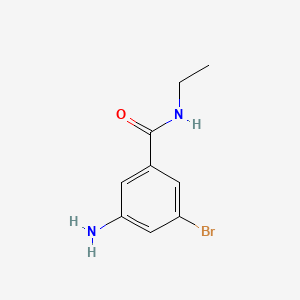
![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)
